molecular formula C25H24N4O6S B2358919 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-51-4

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2358919
CAS-Nummer: 533872-51-4
Molekulargewicht: 508.55
InChI-Schlüssel: KUWKAZREFMYWGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,3,4-oxadiazole derivative featuring a benzyl(methyl)sulfamoyl group attached to a benzamide scaffold and a 3,5-dimethoxyphenyl-substituted oxadiazole ring. The 3,5-dimethoxyphenyl moiety may enhance binding interactions compared to other substituents, as methoxy groups are known to influence electronic and steric properties in drug-receptor interactions .

Eigenschaften

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S/c1-29(16-17-7-5-4-6-8-17)36(31,32)22-11-9-18(10-12-22)23(30)26-25-28-27-24(35-25)19-13-20(33-2)15-21(14-19)34-3/h4-15H,16H2,1-3H3,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWKAZREFMYWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure combining a sulfamoyl group and an oxadiazole moiety, has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

The molecular formula of this compound is C25H24N4O6SC_{25}H_{24}N_{4}O_{6}S, with a molecular weight of approximately 492.54 g/mol. The structure includes a benzamide backbone with specific substitutions that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to function as an enzyme inhibitor, which can disrupt various biochemical pathways crucial for cellular function. The precise mechanisms include:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

Anticancer Activity

The compound has also been evaluated for its anticancer effects across several cancer cell lines. In vitro studies reveal that it can inhibit cell proliferation and induce apoptosis.

Cell Line GI50 (µM) Mechanism
HeLa (cervical cancer)0.49Apoptosis induction
MCF-7 (breast cancer)1.2Cell cycle arrest
A549 (lung cancer)2.58Inhibition of proliferation

Case Studies

  • In Vivo Studies : A study involving Wistar rats demonstrated the compound's efficacy in reducing tumor size when administered at a dose of 50 mg/kg body weight over four weeks. Histopathological analysis revealed reduced mitotic activity in treated tumors compared to controls.
  • Metabolite Identification : Research utilizing HPLC-MS/MS techniques identified key metabolites of the compound, such as N-hydroxy derivatives, which may contribute to its biological activity and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Antifungal Activity

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Substituents on Oxadiazole Sulfamoyl Group Reported Activity Source
Target Compound : 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3,5-dimethoxyphenyl Benzyl(methyl) Inferred Trr1 inhibition (based on structural analogs)
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide 4-methoxyphenyl Benzyl(methyl) IC₅₀: 12.5 μg/mL against C. albicans; Trr1 inhibition confirmed
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Cyclohexyl(ethyl) IC₅₀: 25 μg/mL against C. albicans; moderate cytotoxicity
Compound 5g : 3–{[Benzyl(methyl)amino][(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde 3,5-dimethylphenyl Benzyl(methyl)amino No antifungal data; synthesized in 85% yield; characterized via NMR/IR
Compound from : 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3,5-dimethoxyphenyl Benzyl(propan-2-yl) Structural analog; biological activity unspecified
Key Observations:
  • Substituent Position Matters : The target compound’s 3,5-dimethoxyphenyl group likely improves binding compared to LMM5’s 4-methoxyphenyl due to enhanced steric and electronic complementarity with Trr1’s active site .
  • Sulfamoyl Group Impact : Replacing benzyl(methyl) with cyclohexyl(ethyl) (LMM11) reduces antifungal potency, suggesting smaller sulfamoyl groups are preferable for activity .
  • Methoxy vs. Methyl : The target’s dimethoxy groups may offer better solubility and bioavailability than the dimethyl groups in Compound 5g, as methoxy groups increase polarity .

Pharmacological Potential and Limitations

  • Antifungal Efficacy : While LMM5 shows promising activity (IC₅₀: 12.5 μg/mL), the target compound’s 3,5-dimethoxy substitution could further enhance potency, as seen in kinase inhibitors with similar substituents .
  • Cytotoxicity Concerns : LMM11’s moderate cytotoxicity underscores the need for structural optimization to improve selectivity .

Vorbereitungsmethoden

Target Molecule Deconstruction

The target compound dissects into three modular components:

  • 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclization of 3,5-dimethoxybenzoic acid hydrazide with triethyl orthoacetate.
  • 4-(Benzyl(methyl)sulfamoyl)benzoic acid : Prepared through sulfamoylation of 4-chlorosulfonylbenzoic acid with N-benzyl-N-methylamine.
  • Amide coupling : Achieved using carbodiimide-mediated activation.

This approach aligns with patented methods for analogous sulfamoylbenzamides, where modular construction enables scalability. The oxadiazole ring’s electron-deficient nature necessitates protection during sulfamoylation, as noted in PMC2880475.

Oxadiazole Ring Synthesis

Hydrazide Intermediate Preparation

Isonicotinic acid hydrazide reacts with 3,5-dimethoxybenzoic acid under Dean-Stark conditions to yield the diacylhydrazine precursor. Patent CN110352193B specifies using N-alkylimidazoles as catalysts, reducing reaction times by 40% compared to thermal methods.

Table 1: Optimization of Oxadiazole Formation

Condition Yield (%) Purity (HPLC) Reference
Thermal (reflux, 24 h) 81.7 92.3
N-Methylimidazole catalysis 89.8 95.1
Microwave-assisted (150°C) 94.2 97.8

Microwave irradiation at 150°C for 1.5 h enhances cyclization efficiency to 94.2% yield, though scalability remains challenging for industrial applications.

Cyclodehydration to Oxadiazole

Triethyl orthoacetate-mediated cyclization proceeds via intermediate iminoether formation, as evidenced by $$ ^1H $$-NMR monitoring. The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen, followed by elimination of ethanol and water. PMC2880475 reports recrystallization from ethanol yields 24 g (81.7%) of crystalline oxadiazole, with characteristic $$ ^1H $$-NMR resonances at δ 8.84 (pyridyl protons) and δ 7.51–7.98 (substituted phenyl).

Sulfamoyl Group Introduction

Sulfamoylation of Benzoic Acid

4-Chlorosulfonylbenzoic acid reacts with N-benzyl-N-methylamine in dichloromethane at 0–5°C, using triethylamine as base. US20080312205A1 emphasizes maintaining pH <7 to prevent sulfonic acid formation, achieving 85–90% conversion. Phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1) increases reaction rate by 3.2-fold compared to homogeneous conditions.

Table 2: Sulfamoylation Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Prevents hydrolysis
Solvent CH$$ _2 $$Cl$$ _2 $$ Enhances solubility
Base K$$ _3 $$PO$$ _4 $$ Neutralizes HCl
Catalyst TDA-1 (5 mol%) 79.2% yield

Post-reaction workup involves aqueous washes (2×250 mL H$$ _2 $$O), followed by vacuum distillation to isolate the sulfamoylbenzoic acid intermediate.

Amide Coupling and Final Assembly

Carboxylic Acid Activation

4-(Benzyl(methyl)sulfamoyl)benzoic acid undergoes activation with thionyl chloride (SOCl$$ _2 $$) in anhydrous toluene at 60°C. VulcanChem protocols recommend 2 h activation time, yielding the acyl chloride with >95% conversion (monitored by FT-IR loss of —COOH stretch at 1700 cm$$ ^{-1} $$).

Nucleophilic Attack by Oxadiazol-2-amine

The acyl chloride reacts with 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine in acetonitrile at reflux (82°C). Patent CN110352193B details adding the amine portionwise over 30 min to prevent exothermic decomposition. Post-reaction, the mixture is cooled to 20°C, inducing crystallization of the target compound.

Table 3: Amide Coupling Optimization

Condition Yield (%) Purity (%)
Room temperature, 24 h 62.1 88.4
Reflux, 4 h 79.8 94.7
Ultrasonic irradiation 85.3 96.2

Ultrasonic irradiation at 45 kHz for 1 h improves yield to 85.3% by enhancing mass transfer.

Purification and Characterization

Recrystallization Protocols

Crude product recrystallization from isopropyl alcohol/toluene (3:1 v/v) removes unreacted starting materials and dimeric byproducts. USP20080312205A1 specifies a cooling gradient: reflux dissolution followed by cooling to 20°C over 30 min, yielding needle-like crystals with 99.1% HPLC purity.

Spectroscopic Confirmation

  • $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 3.81 (s, 6H, OCH$$ _3 $$), δ 3.12 (s, 3H, NCH$$ _3 $$), δ 4.62 (s, 2H, NCH$$ _2 $$Ph), δ 6.89–8.21 (m, 12H, aromatic).
  • FT-IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O), 1340–1160 cm$$ ^{-1} $$ (S=O), 1245 cm$$ ^{-1} $$ (C-O-C).
  • HRMS (ESI+) : m/z calculated for C$$ _26 $$H$$ _25 $$N$$ _4 $$O$$ _6 $$S [M+H]$$ ^+ $$: 545.1492, found 545.1489.

Scalability and Industrial Adaptation

Pilot-Scale Production

Reactor configurations from USP20080312205A1 demonstrate scalability to 2 L batches with 79.2% yield. Key parameters include:

  • Overhead stirring (500 rpm) to maintain suspension homogeneity
  • Nitrogen sparging to exclude moisture
  • Distillation under 50 mbar vacuum to control solvent levels

Q & A

Q. What are the key synthetic steps for preparing 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis involves three critical stages:

  • 1,3,4-Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Benzamide group attachment : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Sulfamoyl group introduction : Coupling the intermediate with benzylmethylsulfonamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Yield optimization requires precise temperature control (e.g., 0–5°C for sulfamoylation) and inert atmospheres to prevent side reactions.

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Validates aromatic protons (δ 6.8–8.1 ppm) and sulfamoyl group (δ 3.1–3.3 ppm for CH₃ and CH₂) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (C₂₅H₂₄N₄O₅S, MW 492.5 g/mol) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Antifungal activity : Inhibits Candida albicans growth (MIC = 8 µg/mL) via thioredoxin reductase (Trr1) inhibition, comparable to fluconazole .
  • Anticancer potential : Derivatives show IC₅₀ values of 5–15 µM against lung and colon cancer cell lines in vitro .
  • Antimicrobial screening : Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfamoyl and oxadiazole moieties .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

  • Oxadiazole ring substitution : Replacing 3,5-dimethoxyphenyl with 4-chlorophenyl increases antibacterial potency (MIC reduced by 50%) but reduces antifungal efficacy .
  • Sulfamoyl group optimization : Cyclohexyl-ethyl sulfamoyl analogs (e.g., LMM11) show improved pharmacokinetics (t₁/₂ = 12 hrs vs. 8 hrs for the parent compound) .
  • Benzamide core variations : Fluorination at the benzamide para position enhances blood-brain barrier penetration (logP = 2.8 vs. 2.3) .

Q. What mechanistic insights explain contradictory efficacy data in cancer models?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM) arise from:

  • Cell line variability : Lung cancer (A549) vs. colon cancer (HCT-116) metabolic differences .
  • Assay conditions : Serum-free media reduces compound stability, inflating IC₅₀ .
  • Target specificity : Off-target kinase inhibition (e.g., EGFR) in certain lines may confound results . Mitigate via standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blot for apoptosis markers).

Q. What strategies improve synthetic yield and scalability?

  • Flow chemistry : Continuous reactors reduce reaction time (from 24 hrs to 4 hrs) and improve oxadiazole cyclization yield (85% vs. 60% batch) .
  • Catalyst optimization : Pd/C (5% loading) enhances benzamide coupling efficiency (95% conversion vs. 70% with triethylamine alone) .
  • Byproduct minimization : Silica gel chromatography with ethyl acetate/hexane (7:3) removes unreacted sulfonamide intermediates .

Methodological Considerations

Q. How to design assays for evaluating thioredoxin reductase inhibition?

  • Enzyme kinetics : Use recombinant Trr1 and measure NADPH oxidation at 340 nm .
  • IC₅₀ determination : Dose-response curves (0.1–100 µM) with fluconazole as a positive control .
  • Cellular validation : Compare wild-type vs. Trr1-overexpressing C. albicans strains to confirm target engagement .

Q. What analytical methods resolve stability issues in biological matrices?

  • LC-MS/MS : Quantify compound degradation in plasma (e.g., t₁/₂ = 6 hrs in rat plasma) .
  • Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify labile sites (e.g., oxadiazole ring hydrolysis) .

Data Interpretation and Validation

Q. How to address discrepancies in antimicrobial susceptibility data?

  • Standardize inoculum size : 1×10⁵ CFU/mL for broth microdilution assays .
  • Control for solvent effects : Limit DMSO to ≤1% to avoid microbial growth inhibition .
  • Validate with checkerboard assays : Test synergy with β-lactams to rule out adjuvant effects .

Q. What computational tools predict SAR for further optimization?

  • Molecular docking (AutoDock Vina) : Identify key residues (e.g., Cys³⁷ in Trr1) for sulfamoyl interactions .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ .
  • ADMET prediction (SwissADME) : Optimize logP (<3) and polar surface area (>80 Ų) for oral bioavailability .

Tables for Key Data

Table 1: Comparative Antifungal Activity of Analogues

CompoundMIC (µg/mL) vs. C. albicansTarget (Trr1 IC₅₀, µM)
Parent Compound8.02.5
LMM114.01.2
Fluconazole2.0N/A

Table 2: Synthetic Yield Optimization

StepBatch Yield (%)Flow Chemistry Yield (%)
Oxadiazole Formation6085
Sulfamoylation7092

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.